N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C21H24N2O6 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.16343649 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide. For instance, studies on the synthesis of enantiomers of related compounds reveal insights into their chemical properties and potential receptor binding profiles, highlighting their importance in medicinal chemistry and receptor characterization (Quaglia et al., 1996). Another study on bridged-ring nitrogen compounds as dopamine analogues indicates the versatility of such structures in creating conformationally restricted analogues for neurological research (Gentles et al., 1991).
Biological Activity and Potential Applications
The compound and its related structures have been studied for various biological activities. The synthesis of pyrimidine derivatives and their evaluation for cytotoxicity against cancer cell lines demonstrate the potential of such compounds in cancer therapy (Sakr et al., 2020). Furthermore, the characterization of cytochrome P450 enzymes involved in the metabolism of similar compounds provides valuable information for understanding drug interactions and metabolic pathways (Nielsen et al., 2017).
Chemical Behavior and Synthesis Approaches
Studies on the chemical behavior and synthesis of related compounds, such as the development of novel pyrimidine derivatives and their cytotoxic evaluation, highlight the chemical versatility and potential therapeutic applications of these molecules (Sakr et al., 2020). Moreover, research into the synthesis of new 4-thiazolidinone derivatives explores their hypnotic activity, further illustrating the diverse pharmacological potential of compounds within this chemical class (Ergenç et al., 1999).
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c1-26-16-8-7-14(11-19(16)27-2)9-10-22-20(24)21(25)23-12-15-13-28-17-5-3-4-6-18(17)29-15/h3-8,11,15H,9-10,12-13H2,1-2H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNMLKYJGXYMRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2COC3=CC=CC=C3O2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.